Norfludiazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism Studies:

Desalkylflurazepam is a metabolite of the benzodiazepine medication flurazepam, which means it is a substance formed in the body as flurazepam breaks down. Scientists are interested in studying desalkylflurazepam in the context of understanding the metabolism and pharmacokinetics of flurazepam. This research helps to determine how the body absorbs, distributes, and eliminates flurazepam, which is crucial for understanding its potential therapeutic effects and side effects.

Forensic Toxicology:

Desalkylflurazepam can be detected in biological samples like blood and urine, making it relevant in forensic toxicology. Detecting the presence of desalkylflurazepam can help identify recent use of flurazepam, which can be important in cases of suspected drug-related incidents or fatalities.

Animal Studies:

Some studies have investigated the pharmacological effects of desalkylflurazepam in animals. These studies have shown that desalkylflurazepam exhibits similar properties to flurazepam, including anxiolytic (anti-anxiety) and sedative effects. However, these studies are typically conducted at high doses that may not be representative of the actual concentrations of desalkylflurazepam present in humans after therapeutic use of flurazepam.

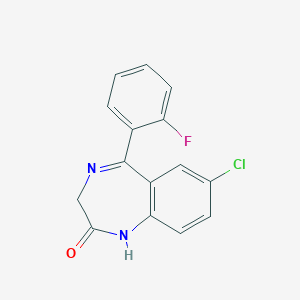

Norfludiazepam is a chemical compound belonging to the class of 1,4-benzodiazepines, characterized by a benzene ring fused to a 1,4-diazepine structure. Its chemical formula is , and it possesses a molecular weight of approximately 288.7 g/mol . Norfludiazepam is structurally related to fludiazepam, differing primarily in the absence of a methyl group on the nitrogen atom at position 1 of the diazepine ring. This structural modification influences its pharmacological properties and interactions with biological systems.

Desalkylflurazepam, like its parent benzodiazepines, acts as a positive allosteric modulator of GABA receptors in the central nervous system []. By binding to a specific site on the receptor, it enhances the effect of GABA, the main inhibitory neurotransmitter. This results in calming effects, reduced anxiety, and sedation [].

Due to its structural similarity to benzodiazepines, Desalkylflurazepam is likely to share similar hazards. These include:

- Central nervous system depression: Overdose can lead to drowsiness, confusion, respiratory depression, and coma [].

- Impaired coordination: It can affect balance and motor skills, increasing the risk of falls [].

- Dependence and withdrawal: Long-term use can lead to dependence and withdrawal symptoms upon cessation [].

- N-Methylation: The introduction of a methyl group to the nitrogen atom can yield derivatives such as fludiazepam.

- Hydrolysis: In aqueous environments, norfludiazepam may hydrolyze, leading to the formation of metabolites.

- Oxidation: The presence of functional groups allows for potential oxidation reactions, which can modify its activity and solubility.

These reactions are significant in understanding its stability and metabolic pathways within biological systems.

Norfludiazepam exhibits notable anxiolytic, sedative, and muscle relaxant properties. It acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid, the main inhibitory neurotransmitter in the central nervous system . The compound has been shown to bind to benzodiazepine receptors with a high affinity, contributing to its effectiveness in alleviating anxiety and inducing sedation.

The synthesis of norfludiazepam typically involves several steps:

- Formation of the Diazepine Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Chlorination: Introduction of chlorine at specific positions on the benzene ring enhances its pharmacological properties.

- Fluorination: The incorporation of fluorine atoms can be performed using fluorinating agents to increase lipophilicity and receptor binding affinity.

The synthesis often requires careful control of reaction conditions to optimize yield and purity .

Norfludiazepam is primarily used in research settings to study its effects on the central nervous system. Its applications include:

- Anxiolytic Therapy: Investigated for potential use in treating anxiety disorders.

- Sedation: Assessed for efficacy in pre-anesthetic protocols.

- Research Tool: Employed in pharmacological studies examining benzodiazepine receptor interactions.

Despite its potential therapeutic applications, clinical use remains limited due to regulatory constraints surrounding benzodiazepines.

Studies on norfludiazepam have highlighted its interactions with various receptors and enzymes:

- Benzodiazepine Receptors: It binds with high affinity, influencing GABAergic transmission.

- Cytochrome P450 Enzymes: Metabolic pathways involving cytochrome P450 enzymes can affect its clearance and efficacy in vivo.

- Drug Interactions: Co-administration with other central nervous system depressants may potentiate sedative effects, raising concerns about overdose risk .

These interactions are crucial for understanding both therapeutic potential and safety profiles.

Norfludiazepam shares structural similarities with several other benzodiazepines. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fludiazepam | Methyl group at N1 | Higher receptor affinity than norfludiazepam |

| Diazepam | No halogen substitution | Widely used anxiolytic |

| Clonazepam | Chlorine substitution | Potent anticonvulsant |

| Alprazolam | Triazole ring | Rapid onset of action |

Norfludiazepam is unique due to its specific structural modifications that influence its binding affinity and pharmacological profile compared to these similar compounds. Its distinct lack of a methyl group at N1 differentiates it from fludiazepam, affecting both efficacy and safety considerations .

XLogP3

LogP

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Effects of itraconazole on the plasma kinetics of quazepam and its two active metabolites after a single oral dose of the drug

Kimiyasu Kato, Norio Yasui-Furukori, Takashi Fukasawa, Toshiaki Aoshima, Akihito Suzuki, Muneaki Kanno, Koichi OtaniPMID: 12883232 DOI: 10.1097/00007691-200308000-00010

Abstract

The effects of itraconazole, a potent inhibitor of cytochrome P450 (CYP) 3A4, on the plasma kinetics of quazepam and its two active metabolites after a single oral dose of the drug were studied. Ten healthy male volunteers received itraconazole 100 mg/d or placebo for 14 days in a double-blind randomized crossover manner, and on the fourth day of the treatment they received a single oral 20-mg dose of quazepam. Blood samplings and evaluation of psychomotor function by the Digit Symbol Substitution Test and Stanford Sleepiness Scale were conducted up to 240 h after quazepam dosing. Itraconazole treatment did not change the plasma kinetics of quazepam but significantly decreased the peak plasma concentration and area under the plasma concentration-time curve of 2-oxoquazepam and N-desalkyl-2-oxoquazepam. Itraconazole treatment did not affect either of the psychomotor function parameters. The present study thus suggests that CYP 3A4 is partly involved in the metabolism of quazepam.Multiple-dose quazepam kinetics

M Chung, J M Hilbert, R P Gural, E Radwanski, S Symchowicz, N ZampaglionePMID: 6705450 DOI: 10.1038/clpt.1984.70

Abstract

Quazepam, a benzodiazepine hypnotic, was studied in normal subjects to evaluate steady-state kinetics of quazepam and of its major active plasma metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam, after 15 mg once daily by mouth for 14 days. The kinetics of quazepam and 2-oxoquazepam can be best described by a two-compartment open model with first-order absorption/formation kinetics. Quazepam was rapidly absorbed and its two major plasma metabolites appeared very quickly in systemic circulation. The elimination t 1/2s of quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam were 41, 43, and 75 hr. Steady-state levels were predictable from the kinetic data and were reached by the seventh dose for quazepam and 2-oxoquazepam and by the thirteenth dose for N-desalkyl-2-oxoquazepam. These kinetic profiles may explain the clinical hypnotic effect of quazepam--rapid induction of sleep and long duration of clinical action without appreciable rebound insomnia.Effect of sleep on quazepam kinetics

J M Hilbert, M Chung, G Maier, R Gural, S Symchowicz, N ZampaglionePMID: 6734056 DOI: 10.1038/clpt.1984.146

Abstract

The effect of sleep on quazepam kinetics was studied in 12 normal adult men. In a randomized two-way crossover design, each subject received one 15-mg quazepam tablet either at night just before sleep or in the morning after a night's sleep. Blood samples were drawn before and at specified times (to 120 hr) after dosing. To assure that blood collection did not interfere with sleep, blood was drawn by an indwelling catheter from a large arm vein. Plasma concentrations of quazepam and its two major plasma metabolites (which are also active) 2-oxoquazepam and N-desalkyl-2-oxoquazepam (N-desalkylflurazepam) were determined by specific GLC methods. Kinetic analysis was by a two-compartment open model with first-order absorption/formation kinetics. Quazepam was rapidly absorbed with both administration times; absorption t 1/2 was 0.7 to 0.9 hr. Absorption lag time was slightly longer after the nighttime dose (1.0 and 0.6 hr). Maximum concentration and AUC of quazepam and 2-oxoquazepam and AUC of N-desalkyl-2-oxoquazepam were somewhat higher after nighttime dosing, most likely a result of decreased apparent volume of distribution of the central compartment after the nighttime dose (5.0 l/kg for nighttime dosing and 8.6 l/kg for morning dosing). The elimination t 1/2s of quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam after the morning dose were 25, 28, and 79 hr, which did not differ from those values after the nighttime dose. In general, time of dosing had no appreciable effect on quazepam kinetics or those of its major active plasma metabolites. The small differences between the two dose times are not expected to have clinical significance.Quazepam kinetics in the elderly

J M Hilbert, M Chung, E Radwanski, R Gural, S Symchowicz, N ZampaglionePMID: 6478742 DOI: 10.1038/clpt.1984.220

Abstract

The kinetics of quazepam, a benzodiazepine hypnotic, was studied in 10 geriatric subjects. Each received one 15-mg tablet of quazepam. Blood samples were collected before and at specified times (up to 672 hr) after dosing. Plasma concentrations of quazepam and its two major active plasma metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam (N-desalkylflurazepam), were determined by specific GLC methods. Kinetics were best described by a two-compartment open model with first-order absorption/formation kinetics and standard equations. Quazepam was rapidly absorbed, with a t1/2 of 0.8 hr. The mean maximum plasma level (Cmax) was 29.3 ng/ml. The disposition t1/2s in the distribution (t1/2 alpha) and elimination (t1/2 beta) phases were 3.5 and 53.3 hr. 2-Oxoquazepam was rapidly formed with quazepam, with an apparent formation t1/2 of 0.8 hr. Mean Cmax was 14.5 ng/ml. The t1/2 alpha and t1/2 beta of 2-oxoquazepam were 4.2 and 43.1 hr, of the order of those of quazepam. The t1/2 beta of N-desalkyl-2-oxoquazepam, formed from 2-oxoquazepam, was 189.7 hr, much longer than that of its precursor. Comparison of these data with reported kinetic data in young subjects shows that t 1/2 betas of quazepam and 2-oxoquazepam increased only slightly or not at all with age, but that the t 1/2 beta of N-desalkyl-2-oxoquazepam in the elderly was more than twice that in young subjects.Excretion of quazepam into human breast milk

J M Hilbert, R P Gural, S Symchowicz, N ZampaglionePMID: 6150944 DOI: 10.1002/j.1552-4604.1984.tb01819.x

Abstract

Previous metabolic studies have established that two major metabolites, 2-oxoquazepam and N-desalkyl-2-oxoquazepam, are present in plasma after dosing with quazepam, a new benzodiazepine hypnotic. The excretion of quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam into human breast milk was studied in four lactating nonpregnant volunteers. Each volunteer received one 15-mg quazepam tablet following an overnight fast. Nursing of offspring was discontinued after drug administration. Milk and blood samples were collected prior to and at specified times (up to 48 hours) after dosing. Plasma and milk levels of quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam were determined by specific GLC methods. The concentrations of the three compounds found in milk appeared to depend on their relative lipophilicities, which were determined by log P values. The mean milk/plasma AUC ratios of quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam were 4.19, 2.02, and 0.091, respectively. Levels of quazepam and 2-oxoquazepam declined at about the same rate in plasma and in milk. The total amount of the administered quazepam dose found in the milk as quazepam, 2-oxoquazepam, and N-desalkyl-2-oxoquazepam through 48 hours was only 0.11 per cent.The disposition and metabolism of a hypnotic benzodiazepine, quazepam, in the hamster and mouse

J Hilbert, B Pramanik, S Symchowicz, N ZampaglionePMID: 6148212 DOI:

Abstract

The disposition of 14C-quazepam (7-chloro-(2,2,2-trifluoroethyl) [5-14C]-5-o-fluorophenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-thione), a new benzodiazepine hypnotic, was studied in hamsters and mice after iv and po dosing. In both species, quazepam was rapidly absorbed, as indicated by the plasma Cmax being reached within 1 hr of an oral dose (5 mg/kg). Also, radioactivity is essentially completely absorbed in both species, since the percentage of dose excreted in the urine was not dependent on the route of drug administration. Radioactivity was widely distributed in the tissues of both species; however, it was concentrated (relative to plasma) only in the liver and kidneys. In hamsters, 66-77% of the radioactivity was excreted within 48 hr, and 97% within 7 days of dosing (57% found in urine and 40% in feces after iv; 54% in urine and 43% in feces after po dosing). In mice, 86-88% of the radioactivity was excreted within 24 hr, and 98% within 4 days of dosing (43% in urine and 56% in feces after iv, 37% in urine and 61% in feces after po dosing). In both species, plasma levels of quazepam, measured by GLC, accounted for a very small percentage of plasma radioactivity and the elimination half-life was short (2.4 hr in hamster and 1.2 hr in mice), indicating extensive first pass metabolism for this drug. TLC analysis of plasma and urine extracts from both species showed biotransformation of quazepam involved substitution of oxygen for sulfur, followed by: (a) N-dealkylation, 3-hydroxylation, and conjugation or (b) 3-hydroxylation and conjugation.(ABSTRACT TRUNCATED AT 250 WORDS)[Behavioral effects of ethyl loflazepate and its metabolites]

S Ueki, S Watanabe, T Yamamoto, S Shibata, K Shibata, H Ohta, K Ikeda, Y Kiyota, Y SatoPMID: 6142848 DOI:

Abstract

The behavioral effects of ethyl loflazepate and its metabolites were investigated in mice and rats, and they were compared with those of diazepam, nitrazepam and lorazepam. Locomotor activity of rats in open-field situation was increased with a wide range of doses of ethyl loflazepate and with large doses of nitrazepam. The anticonflict effect of ethyl loflazepate was slightly more potent than that of diazepam and much more potent than that of lorazepam. In suppressing muricide of both olfactory bulbectomized and raphe lesioned rats, ethyl loflazepate was approximately as potent as diazepam and much less potent than nitrazepam and lorazepam. Ethyl loflazepate was more potent than diazepam, nitrazepam and lorazepam in preventing pentetrazol-induced convulsion. In potentiating thiopental anesthesia in mice and impairing rotarod performance in mice and rats, ethyl loflazepate was less potent than diazepam, nitrazepam and lorazepam. The pharmacological activities of CM6913 and CM7116, metabolites of ethyl loflazepate, were approximately as potent as that of ethyl loflazepate. The duration of action of ethyl loflazepate was longer than those of the metabolites. These results indicate that ethyl loflazepate possesses pharmacological properties characteristic to benzodiazepines, and it is approximately equal to diazepam in potency and has a longer duration of action than diazepam, nitrazepam and lorazepam.Several new benzodiazepines selectively interact with a benzodiazepine receptor subtype

W SieghartPMID: 6136944 DOI: 10.1016/0304-3940(83)90113-1

Abstract

The potency of several new benzodiazepines as inhibitors of [3H]flunitrazepam binding was investigated in membranes from rat cerebellum or hippocampus. It was found that quazepam and two of its metabolites have a higher affinity for benzodiazepine receptors in cerebellum than for those in hippocampus, indicating a preferential interaction of these compounds with BZ1-receptors. Other experiments indicated that these compounds have benzodiazepines agonistic properties similar to diazepam or flunitrazepam. Thus for the first time, benzodiazepines have been identified with differentially interact with different benzodiazepine receptors.Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S